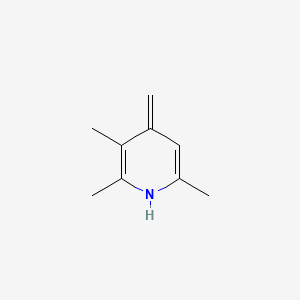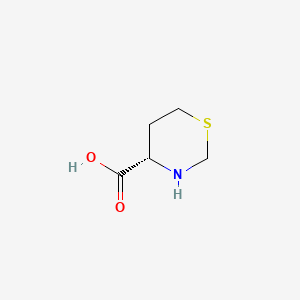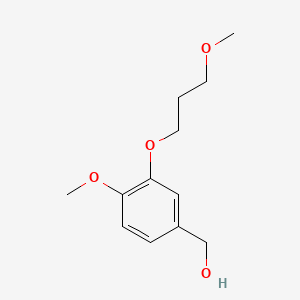
N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol. It is known for its unique structure, which includes a chloro and hydroxy group attached to a cyclohexadienylidene ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide typically involves the reaction of 4-chloro-2,5-cyclohexadien-1-one with acetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function.
Comparison with Similar Compounds
N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide can be compared with similar compounds such as:
N-(4-Hydroxy-2,5-cyclohexadien-1-ylidene)acetamide: Lacks the chloro group, resulting in different reactivity and applications.
N-(4-Chloro-2,5-cyclohexadien-1-ylidene)acetamide:
N-(4-Chloro-4-hydroxy-2,5-cyclohexadien-1-ylidene)benzamide: Contains a benzamide group instead of an acetamide group, leading to variations in its properties and applications.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
148650-35-5 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.607 |
IUPAC Name |
N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10-7-2-4-8(9,12)5-3-7/h2-5,12H,1H3 |
InChI Key |
QGFTWNPHICHVPW-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(C=C1)(O)Cl |
Synonyms |
Acetamide, N-(4-chloro-4-hydroxy-2,5-cyclohexadien-1-ylidene)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)



![Cyanamide, [1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyrimidinyl]- (9CI)](/img/new.no-structure.jpg)



![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)


![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
